[(2-Iodobut-1-en-1-yl)oxy](trimethyl)silane
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Overview
Description
(2-Iodobut-1-en-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an iodoalkene group attached to a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodobut-1-en-1-yl)oxysilane typically involves the reaction of 2-iodobut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
2-Iodobut-1-en-1-ol+Trimethylsilyl chloride→(2-Iodobut-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (2-Iodobut-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodobut-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like acetone or dimethylformamide.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butenyl derivatives.
Addition Reactions: Products include halogenated or hydrogenated butenyl derivatives.
Oxidation Reactions: Products include epoxides or other oxygenated compounds.
Scientific Research Applications
(2-Iodobut-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.
Medicinal Chemistry: It may be used in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (2-Iodobut-1-en-1-yl)oxysilane in chemical reactions involves the reactivity of the iodoalkene group and the trimethylsilyl ether. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of carbon-silicon bonds.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane
Uniqueness
(2-Iodobut-1-en-1-yl)oxysilane is unique due to the presence of the iodoalkene group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where the iodine atom or the double bond can be selectively manipulated.
Properties
CAS No. |
95691-39-7 |
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Molecular Formula |
C7H15IOSi |
Molecular Weight |
270.18 g/mol |
IUPAC Name |
2-iodobut-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C7H15IOSi/c1-5-7(8)6-9-10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
MNLBPXZGHOGBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CO[Si](C)(C)C)I |
Origin of Product |
United States |
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